molecular formula C20H30O3 B1178000 SDZ 64-688 CAS No. 134703-18-7

SDZ 64-688

カタログ番号: B1178000
CAS番号: 134703-18-7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SDZ 64-688 is a synthetic platelet-activating factor (PAF) analog, a class of phospholipid-derived signaling molecules involved in inflammatory responses, platelet aggregation, and immune regulation . PAF analogs like SDZ 64-688 are structurally characterized by a glycerol backbone with specific alkyl and acetyl groups at the sn-1 and sn-2 positions, respectively. These modifications enhance stability and receptor-binding affinity compared to endogenous PAF.

特性

CAS番号

134703-18-7

分子式

C20H30O3

同義語

SDZ 64-688

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

PAF analogs and antagonists are categorized based on structural modifications and functional outcomes. Below is a comparative analysis of SDZ 64-688 with key analogs:

Table 1: Structural and Functional Comparison of SDZ 64-688 with Similar PAF Analogs

Compound Structural Features Functional Role Key Research Findings Reference
SDZ 64-688 1-O-octadecyl-2-O-acetyl-sn-glycerol PAF receptor agonist Demonstrates potent pro-inflammatory activity in vitro; limited in vivo data available
BN 52719 Phosphono-PAF analog PAF receptor antagonist Inhibits PAF-induced platelet aggregation; shows efficacy in sepsis models
U 66982 Carbamate-modified PAF Dual agonist/antagonist Modulates PAF receptor signaling; mixed results in asthma models
O-Deacetyl PAF Lacks acetyl group at sn-2 position Weak PAF receptor ligand Used as a negative control in PAF binding studies

Key Comparative Insights:

Receptor Specificity: SDZ 64-688 acts primarily as a PAF receptor agonist, whereas BN 52719 and U 66982 exhibit antagonistic or mixed effects . Structural modifications (e.g., phosphono groups in BN 52719) enhance receptor-binding inhibition, making BN 52719 more therapeutically relevant for inflammatory diseases.

Therapeutic Potential: BN 52719 has advanced to preclinical trials for sepsis due to its ability to block PAF-mediated systemic inflammation . SDZ 64-688's strong agonist activity limits its therapeutic use but makes it valuable for studying PAF signaling pathways.

Stability and Pharmacokinetics: SDZ 64-688’s acetyl group at the sn-2 position improves stability compared to endogenous PAF, but its long alkyl chain (C18) may reduce solubility . U 66982’s carbamate modification enhances metabolic stability, though its dual activity complicates dose-response profiles.

Research Limitations and Gaps

  • SDZ 64-688: Limited peer-reviewed studies exist beyond initial pharmacological characterizations. No clinical trials are documented in the provided evidence.
  • Contradictory Evidence: Some sources (e.g., ) reference "SDZ" in environmental contexts (e.g., sulfadiazine adsorption), which is unrelated to SDZ 64-688.

Q & A

Q. How can researchers ensure data reproducibility in SDZ 64-688 studies when collaborating across institutions?

  • Methodological Answer :
  • Standardized Protocols : Share detailed SOPs via platforms like Protocols.io , including instrument calibration steps and reagent lot numbers .
  • Blinded Analysis : Use third-party labs for independent validation of key findings (e.g., IC₅₀ values) .
  • Data Deposition : Upload raw datasets to repositories like Zenodo or ChEMBL, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。